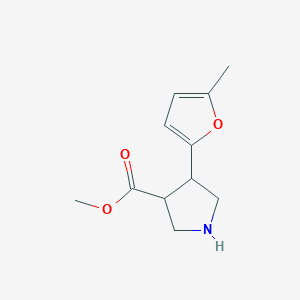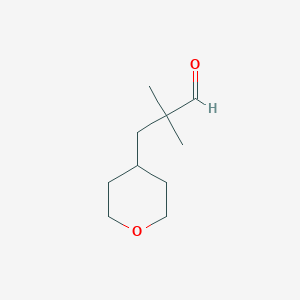
2,2-Dimethyl-3-(oxan-4-yl)propanal
Vue d'ensemble
Description
“2,2-Dimethyl-3-(oxan-4-yl)propanal” is a chemical compound with the molecular formula C10H18O2 . It is also known as 2,2-dimethyl-3-(tetrahydro-2H-pyran-4-yl)propan-1-amine hydrochloride .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-3-(oxan-4-yl)propanal” is characterized by a molecular weight of 170.25 g/mol . The InChI code for this compound is 1S/C10H21NO/c1-10(2,8-11)7-9-3-5-12-6-4-9/h9H,3-8,11H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Dimethyl-3-(oxan-4-yl)propanal” include a molecular weight of 170.25 g/mol and a molecular formula of C10H18O2 . Unfortunately, specific details such as boiling point and storage conditions are not available .Applications De Recherche Scientifique
Insecticidal Activity
2,2-Dimethyl-3-(oxan-4-yl)propanal derivatives have been explored for their insecticidal properties. A study by Svendsen and Pedersen (1987) synthesized various compounds from this chemical and tested their insecticidal activity against a range of insects, including Musca domestica and Aedes aegypti. They found significant insecticidal activity in these compounds, suggesting potential applications in pest control (Svendsen & Pedersen, 1987).
Synthesis of Novel Compounds
Ahn et al. (2012) described a new synthetic method for dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates using derivatives of 2,2-Dimethyl-3-(oxan-4-yl)propanal. This method can be used to create novel compounds for various applications, including pharmaceuticals and materials science (Ahn et al., 2012).
Photoremovable Protecting Groups
Literák et al. (2008) investigated 1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl esters derived from 2,2-Dimethyl-3-(oxan-4-yl)propanal as photoremovable protecting groups. These compounds react with hydrogen atom or electron donors to release corresponding acids, showing potential in photochemistry (Literák, Hroudná, & Klán, 2008).
Synthesis of Pyridazinones
Sayed et al. (2002) utilized a compound related to 2,2-Dimethyl-3-(oxan-4-yl)propanal as a key intermediate for synthesizing pyridazinones, highlighting its role in the synthesis of complex organic molecules (Sayed, Khalil, Ahmed, & Raslan, 2002).
Generation of Diverse Library of Compounds
Roman (2013) reported using 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, in alkylation and ring closure reactions. This process generated a structurally diverse library of compounds, demonstrating the versatility of derivatives of 2,2-Dimethyl-3-(oxan-4-yl)propanal in organic synthesis (Roman, 2013).
Oxetane-based Drug Discovery
Wuitschik et al. (2010) explored the use of oxetanes, which can be derived from 2,2-Dimethyl-3-(oxan-4-yl)propanal, in drug discovery. They found that replacing common functionalities with oxetanes could lead to significant changes in solubility, lipophilicity, and metabolic stability, important in pharmaceutical design (Wuitschik, Carreira, Wagner, Fischer, Parrilla, Schuler, Rogers-Evans, & Müller, 2010).
Propriétés
IUPAC Name |
2,2-dimethyl-3-(oxan-4-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(2,8-11)7-9-3-5-12-6-4-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYWZALBVDIRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(oxan-4-yl)propanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



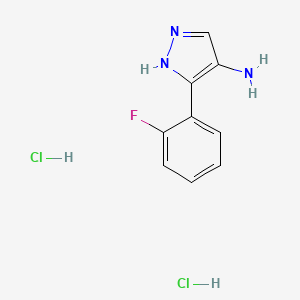
![2,2-Dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1459458.png)
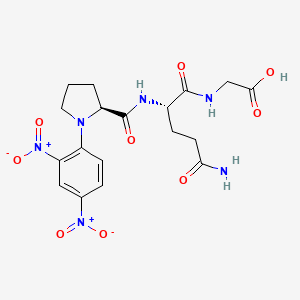
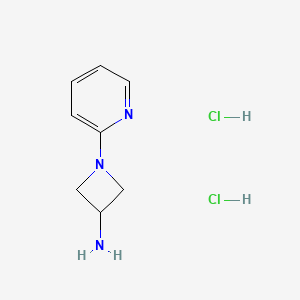
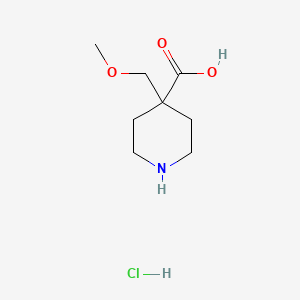
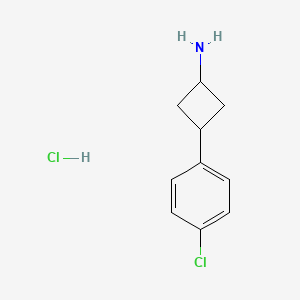
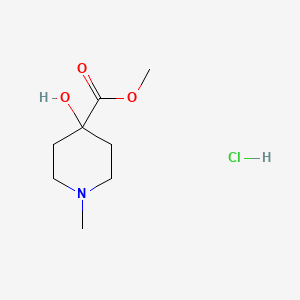
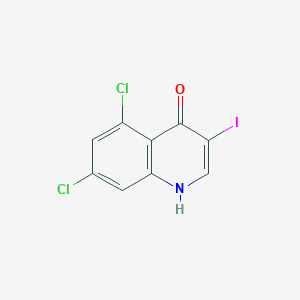
![([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride](/img/structure/B1459467.png)
![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea](/img/structure/B1459473.png)
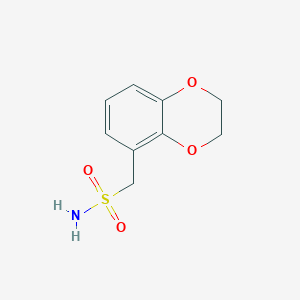
![2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1459476.png)

